4-Methoxybenzyl alcohol
Overview
Description
4-Methoxybenzyl alcohol, also known as p-Anisyl alcohol or Anise alcohol, is an organic compound with the molecular formula C8H10O2. It is a colorless to pale yellow liquid with a pleasant floral odor. This compound is commonly used in the fragrance and flavor industry due to its sweet, anise-like aroma .
Scientific Research Applications
4-Methoxybenzyl alcohol has a wide range of applications in scientific research:
Chemistry:
Protecting Group: It is commonly used as a protecting group for hydroxyl groups in organic synthesis.
Photocatalytic Studies: It is used to study photocatalytic oxidation reactions, particularly the conversion of this compound to 4-methoxybenzaldehyde.
Biology and Medicine:
Antimicrobial Agent: this compound exhibits antimicrobial properties and is used in the formulation of antimicrobial agents.
Fragrance and Flavor: Due to its pleasant aroma, it is used in the formulation of perfumes and flavoring agents.
Industry:
Semiconductor Preparation: It is used in the preparation of semiconductors, nanosheets, and nanocrystals.
Polymer Synthesis: It is utilized in the synthesis of various polymers and resins.
Mechanism of Action
Target of Action
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . Its primary targets are therefore the hydroxyl groups present in these compounds .
Mode of Action
The compound interacts with its targets (hydroxyl groups) through a process known as condensation . In this process, this compound condenses with the silanol groups of fumed silica nanoparticles, yielding modified silica nanoparticles .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is the catalytic photooxidation process . This process is facilitated by a flavin-zinc (II)-cyclen complex . The end product of this pathway is the corresponding benzaldehyde .
Pharmacokinetics
It’s known that the compound is freely soluble in alcohol and diethyl ether, but insoluble in water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is the production of benzaldehyde . This occurs through the process of catalytic photooxidation . Benzaldehyde is a useful compound in various chemical reactions and has applications in different industries.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of light is crucial for the catalytic photooxidation process . Additionally, the compound’s solubility in different solvents can affect its distribution and efficacy . It’s also important to note that the compound should be handled with care due to its potential to cause skin irritation and sensitization .
Safety and Hazards
4-Methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used to study the photocatalytic oxidation of this compound to p-anisaldehyde . Future research may focus on its potential applications in these areas.
Biochemical Analysis
Biochemical Properties
4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols . It undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
Cellular Effects
This compound has been shown to have protective effects on brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury . It has been demonstrated to protect the brain against ischemic injury by decreasing the permeability of the blood-brain barrier after induction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PI3K/AKT signaling pathway . It has been shown to upregulate the expression of occludin, claudin-5, Akt and eNOS, in addition to increasing eNOS and AKT phosphorylation in bEnd.3 cells .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Metabolic Pathways
This compound is involved in the 2,4-dichlorobenzoate degradation pathway . It is also known to undergo catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl alcohol can be synthesized through several methods:
Reduction of 4-Methoxybenzaldehyde: One common method involves the reduction of 4-methoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-methoxybenzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields of the desired product .
Chemical Reactions Analysis
4-Methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation:
Catalytic Photooxidation: this compound can be oxidized to 4-methoxybenzaldehyde using a flavin-zinc (II)-cyclen complex as a catalyst under light irradiation.
Oxidation with Sodium Chlorite: It can also be oxidized to 4-methoxybenzoic acid using sodium chlorite (NaClO2) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium hypochlorite (NaOCl).
Reduction:
Reduction to 4-Methoxybenzylamine: this compound can be reduced to 4-methoxybenzylamine using ammonia and a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Substitution:
Comparison with Similar Compounds
4-Methoxybenzyl alcohol can be compared with other similar compounds, such as:
3-Methoxybenzyl Alcohol: This compound has the methoxy group in the meta position instead of the para position.
4-Chlorobenzyl Alcohol: This compound has a chlorine atom instead of a methoxy group.
This compound is unique due to its methoxy group, which imparts specific chemical properties and reactivity, making it valuable in various chemical, biological, and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044357 | |
Record name | (4-Methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour | |
Record name | Benzenemethanol, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anise alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20058 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
259.00 to 260.00 °C. @ 760.00 mm Hg | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol) | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.107-1.115 | |
Record name | Anisyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/737/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0038 [mmHg] | |
Record name | Anise alcohol | |
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URL | https://haz-map.com/Agents/20058 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
105-13-5 | |
Record name | 4-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Anise alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHOXYBENZYL ALCOHOL | |
Source | DTP/NCI | |
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Record name | Benzenemethanol, 4-methoxy- | |
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Record name | (4-Methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.976 | |
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Record name | ANISYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N6XGV3U49 | |
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Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 - 25 °C | |
Record name | 4-Methoxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034241 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzyl alcohol?
A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, HMBC, and ESI-MS. [] Researchers have also utilized DFT calculations to study its absorption spectrum and predict thermodynamic properties. []
Q3: How stable is this compound under various conditions?
A3: While specific stability data under varying conditions is limited in the provided research, this compound is generally stable under standard laboratory conditions. Studies have explored its use in different solvents like acetonitrile, water, and aqueous phosphate buffer mixtures. [, ]
Q4: What are the catalytic applications of this compound?
A4: this compound is primarily used as a substrate in various catalytic reactions, particularly in photocatalytic oxidation studies. It serves as a model compound for investigating the efficiency and selectivity of different catalysts and reaction conditions. [, , ]
Q5: What is the role of this compound in photocatalytic oxidation reactions?
A5: this compound is often employed as a model substrate in photocatalytic oxidation reactions to produce 4-methoxybenzaldehyde (p-anisaldehyde). [, , ] Researchers investigate factors influencing the reaction rate, selectivity towards p-anisaldehyde, and the formation of byproducts like 4-methoxybenzoic acid and CO2. [, ]
Q6: How does the structure of the catalyst influence the selectivity of this compound oxidation?
A6: Research suggests that the catalyst structure significantly impacts the selectivity of this compound oxidation. For instance, home-prepared rutile TiO2 catalysts exhibited higher selectivity towards p-anisaldehyde compared to commercial TiO2 samples. [] This difference is attributed to variations in crystallinity, surface area, and exposed facets between the catalysts. [, ]
Q7: How is computational chemistry used to study this compound?
A7: Computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. DFT calculations are employed to investigate its radical scavenging mechanisms, predict thermodynamic parameters, and analyze electronic properties. [, ]
Q8: How do structural modifications of this compound affect its reactivity?
A8: Studies on substituted benzyl alcohols reveal that electron-donating groups, like the methoxy group in this compound, enhance the reactivity in photoinitiated cationic polymerizations. [] The presence of electron-withdrawing groups, on the other hand, leads to decreased reactivity. [, ]
Q9: What is the environmental impact of this compound and its degradation?
A9: Research has explored the environmental risk assessment of this compound as a potential partitioning tracer in the oil and gas industry. [] Biodegradability studies in seawater and toxicity assessments on aquatic organisms like rainbow trout gill cells and algae were conducted. [] These studies provide insights into its environmental fate and potential risks.
Q10: Are there alternative compounds with similar applications to this compound?
A10: While not directly addressed in the provided research, several benzyl alcohol derivatives with varying substituents have been investigated for their reactivity and applications in photocatalytic reactions. [, ] The choice of an alternative compound would depend on the specific application and desired properties.
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